molecular formula C15H14BrNO3 B3488146 6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide

6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide

Cat. No.: B3488146
M. Wt: 336.18 g/mol
InChI Key: WMAPDJBHXOCPPG-UHFFFAOYSA-N
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Description

6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 6th position and a cyclopentyl group attached to the nitrogen atom of the carboxamide moiety makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-oxochromene-3-carboxamide, is brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride.

    Cyclopentylation: The brominated intermediate is then reacted with cyclopentylamine under suitable conditions to introduce the cyclopentyl group. This step usually requires a base like triethylamine and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Cyclopentylation: Cyclopentylamine, triethylamine, dichloromethane

    Cyclopropanation: Zinc enolates, diethyl ether, ethyl acetate

Major Products

Scientific Research Applications

    Medicinal Chemistry: Due to its chromene core, it may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the cyclopentyl group could influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopentyl group in 6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide may confer unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-10-5-6-13-9(7-10)8-12(15(19)20-13)14(18)17-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAPDJBHXOCPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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